[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride
Overview
Description
“[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1420787-84-3 . It has a molecular weight of 282.81 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9;/h1-2,5,8H,3-4,6-7,10H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 282.81 .Scientific Research Applications
Coordination Behavior with Cu(II) Complexes
Bettencourt-Dias et al. (2010) explored the coordination behavior of thiophen-3-yl-dipicolylamine, a ligand related to the thiophene and pyrrolidinyl groups, with Cu(II) complexes, revealing the formation of homobinuclear complexes and uncommon sulfato-bridged structures. This research provides insight into the potential use of thiophene-containing ligands in coordination chemistry and the synthesis of complex metal structures (Bettencourt-Dias, Scott, & Hugdal, 2010).
Antiosteoclast Activity
Reddy et al. (2012) synthesized a new family of compounds related to the thiophene moiety, which showed moderate to high antiosteoclast and osteoblast activity. This study illustrates the potential therapeutic applications of thiophene derivatives in bone health and osteoporosis treatment (Reddy et al., 2012).
Asymmetric Michael and Mannich Reactions
Reyes-Rangel et al. (2016) described the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions, indicating the relevance of pyrrolidine derivatives in catalysis and synthetic organic chemistry (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Enhanced Conductivity in Organic Electronics
Zeng et al. (2020) reported the doping of PEDOT:PSS with dopamine hydrochloride, enhancing its work function and conductivity, a principle that could be extrapolated to the modification of materials with thiophene derivatives for improved performance in organic electronics (Zeng et al., 2020).
Synthesis and Characterization of Schiff Bases
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant activity. This work highlights the synthetic utility of pyridine and related amines in developing potential therapeutic agents (Pandey & Srivastava, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride” contains a pyrrolidine ring, which is a common feature in many bioactive molecules
Mode of Action
Without specific studies, it’s challenging to determine the exact mode of action of “this compound”. Compounds containing a pyrrolidine ring are known to interact with various biological targets through different mechanisms .
Biochemical Analysis
Biochemical Properties
[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in the conformation of the target molecules, thereby affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, although the exact nature of these changes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving certain physiological functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering their activity. This compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic processes, leading to changes in the levels of specific metabolites. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and accumulation within the cell, thereby affecting its overall activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Properties
IUPAC Name |
(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c10-6-8-3-4-11(7-8)15(12,13)9-2-1-5-14-9;/h1-2,5,8H,3-4,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNPLJLIUWYJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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